molecular formula C18H13BrN2O4 B3832455 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3832455
M. Wt: 401.2 g/mol
InChI Key: KVULMKQBEHIMQQ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBMP, is a pyrimidine derivative that has been the focus of scientific research due to its potential applications in various fields. BBMP is a heterocyclic compound that contains a pyrimidine ring, a benzylidene group, and a methoxyphenyl group.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may exert its biological activities by inhibiting enzymes such as topoisomerase II and DNA polymerase. This inhibition leads to the disruption of DNA replication and cell division, which can result in cell death.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anticancer, antiviral, and antifungal activities in vitro. In cancer cells, 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis. In viral infections, 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit viral replication by targeting viral polymerases. In fungal infections, 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit fungal growth by disrupting fungal cell wall synthesis.

Advantages and Limitations for Lab Experiments

5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined by analytical techniques such as NMR and mass spectrometry. 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable under normal laboratory conditions. However, 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is insoluble in water, which can limit its use in aqueous environments. 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively expensive compared to other pyrimidine derivatives.

Future Directions

For 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione research include investigating its potential as a therapeutic agent and exploring its applications in material science and organic electronics.

Scientific Research Applications

5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been evaluated for its anticancer, antiviral, and antifungal activities. In material science, 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In organic electronics, 5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied as a potential electron transport material in organic solar cells.

properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-25-15-5-3-2-4-14(15)21-17(23)13(16(22)20-18(21)24)10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,22,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVULMKQBEHIMQQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(4-bromobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.